molecular formula C6H9ClN2 B1433134 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride CAS No. 1423028-00-5

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride

Cat. No.: B1433134
CAS No.: 1423028-00-5
M. Wt: 144.6 g/mol
InChI Key: HOAOYNOEWCAMSH-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is an organic compound with the molecular formula C6H9ClN2. It is a derivative of tetrahydropyridine and is commonly used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with poly (ADP-ribose) polymerase-1 (PARP-1), enhancing the inhibitory potential of benzamide analogs . This interaction is significant as PARP-1 is involved in DNA repair processes, and its inhibition can lead to increased DNA damage and cell death, which is useful in cancer therapy.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause oxidative stress and destroy dopaminergic neurons in the substantia nigra pars compacta, which is widely used to create animal models of Parkinson’s disease . This compound’s ability to induce oxidative stress and neuronal damage highlights its potential in studying neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit mitochondrial complex I, leading to mitochondrial dysfunction and neuronal damage . This inhibition results in reduced ATP production and increased production of reactive oxygen species, contributing to oxidative stress and cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can cause inflammation, excitotoxicity, and mitochondrial apoptosis over time, leading to long-term neuronal damage . These temporal effects are crucial for understanding the compound’s potential in chronic disease models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild oxidative stress and neuronal damage, while higher doses can lead to severe toxicity and cell death . Understanding the dosage effects is essential for determining the compound’s therapeutic window and potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, its interaction with monoamine oxidase B (MAOB) leads to the formation of toxic metabolites that contribute to neuronal damage . This interaction is significant for studying the compound’s role in neurodegenerative diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neurotoxic effects . Understanding its transport and distribution is crucial for developing strategies to mitigate its adverse effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is primarily localized in mitochondria, where it inhibits mitochondrial complex I and induces oxidative stress . This localization is significant for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride typically involves the reaction of amines with nitriles under specific conditions. One common method includes the neutralization of amine with potassium carbonate (K2CO3) followed by reaction with dibenzoyl peroxide in dimethylformamide (DMF) . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are known to affect the dopaminergic system by inhibiting mitochondrial complex I, leading to oxidative stress and neuronal damage . The exact mechanism for this compound may involve similar pathways, but further research is needed to elucidate its specific actions.

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAOYNOEWCAMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.